molecular formula C13H21BO4 B8195200 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B8195200
M. Wt: 252.12 g/mol
InChI Key: XJAGROMBOSCPII-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate: is a specialized organic compound that features a bicyclic structure with a boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate .

  • Reduction reactions might involve sodium borohydride or lithium aluminum hydride .

  • Substitution reactions can be facilitated by reagents such as nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution can result in various derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the construction of complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: The compound can be used in biological studies to probe enzyme mechanisms or as a building block for bioactive molecules. Its boronic acid group can interact with biological targets, making it valuable in drug discovery and development.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound's ability to form stable complexes with biomolecules can be exploited to design drugs with specific biological activities.

Industry: In the chemical industry, this compound can be used as a reagent or catalyst in various chemical processes. Its unique structure and reactivity make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems and synthetic applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • 1-Methylpyrazole-4-boronic acid pinacol ester

  • 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness: Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate stands out due to its bicyclic structure, which provides unique steric and electronic properties compared to linear or less complex boronic acid derivatives. This structural uniqueness can lead to different reactivity and applications in various fields.

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO4/c1-10(2)11(3,4)18-14(17-10)13-6-12(7-13,8-13)9(15)16-5/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAGROMBOSCPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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